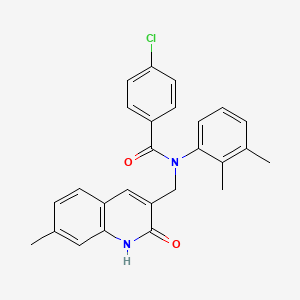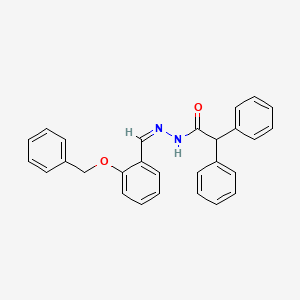
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide, also known as DPN, is a compound that has been widely studied in scientific research for its potential applications in various fields such as pharmacology, biochemistry, and physiology. This compound is a selective estrogen receptor modulator (SERM) that has been shown to exhibit both agonistic and antagonistic effects on estrogen receptors in different tissues.
作用机制
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide exerts its effects on estrogen receptors by binding to them and inducing conformational changes that result in either agonistic or antagonistic effects depending on the tissue type. In breast cancer cells, this compound has been shown to exhibit anti-proliferative effects by inducing cell cycle arrest and apoptosis. In osteoblasts, this compound has been shown to promote bone formation by stimulating osteoblast differentiation and mineralization. In cardiovascular cells, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular disease. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects depending on the tissue type. In breast cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoblasts, this compound has been shown to stimulate bone formation and mineralization. In cardiovascular cells, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular disease. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments is its selectivity for estrogen receptors, which allows for the study of specific tissue types without affecting other tissues. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several areas of future research that could be explored with regards to 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide. One area of interest is the potential use of this compound in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in different tissues and to identify any potential side effects or interactions with other drugs.
合成方法
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenylboronic acid with 3,5-dimethoxybenzoyl chloride in the presence of a palladium catalyst, followed by a reduction step using sodium borohydride. The final product is obtained through a purification process using column chromatography.
科学研究应用
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide has been extensively studied in scientific research for its potential applications in various fields such as pharmacology, biochemistry, and physiology. Some of the key areas of research include breast cancer, osteoporosis, cardiovascular disease, and neuroprotection.
属性
IUPAC Name |
2,2-diphenyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-28(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)30-29-20-25-18-10-11-19-26(25)32-21-22-12-4-1-5-13-22/h1-20,27H,21H2,(H,30,31)/b29-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWWSPPCECILBP-BRPDVVIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

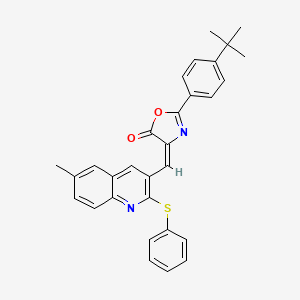

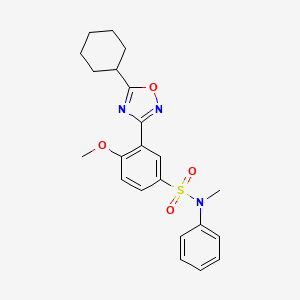
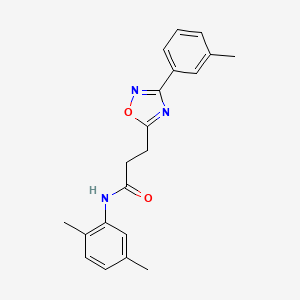
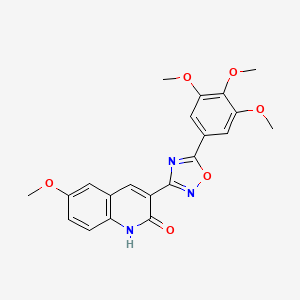
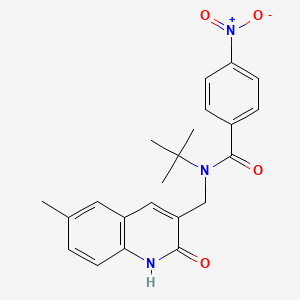
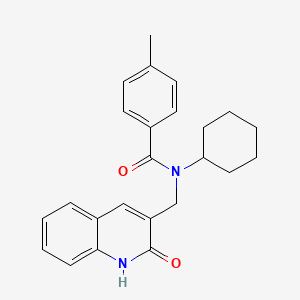

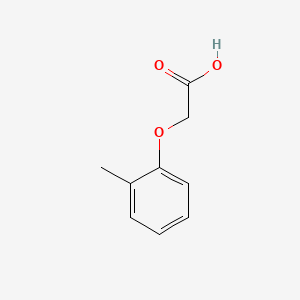

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
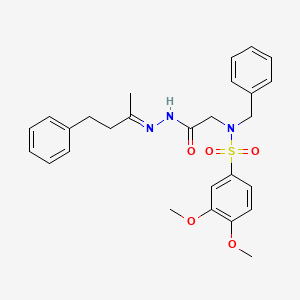
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
